Stachydrine hydrochloride,(S)
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Overview
Description
Stachydrine hydrochloride is a naturally occurring alkaloid found in various plants, including Leonurus japonicus and Citrus aurantium. It is known for its significant pharmacological effects, particularly in cardiovascular and cerebrovascular diseases. The compound is also referred to as proline betaine and is characterized by its molecular structure of (2S)-1,1-dimethylpyrrolidine-2-carboxylic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Stachydrine hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of N-methyl-L-proline with thionyl chloride in methanol. The reaction is carried out at 0°C, followed by stirring at 25°C and refluxing for three hours . Another method involves the use of high-performance liquid chromatography for the determination of stachydrine hydrochloride concentration in traditional Chinese medicine preparations .
Industrial Production Methods: Industrial production of stachydrine hydrochloride often involves the extraction from natural sources such as Leonurus japonicus. The extraction process includes the use of solvents and chromatographic techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Stachydrine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the reactions of stachydrine hydrochloride include thionyl chloride, methanol, and potassium bisulfate. The conditions for these reactions typically involve controlled temperatures and pH adjustments .
Major Products Formed: The major products formed from the reactions of stachydrine hydrochloride include its derivatives, which exhibit enhanced biological activities. For example, the addition of a lipophilic group to stachydrine results in derivatives with better fat solubility and stability .
Scientific Research Applications
Stachydrine hydrochloride has
Properties
IUPAC Name |
1,1-dimethylpyrrolidin-1-ium-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-8(2)5-3-4-6(8)7(9)10;/h6H,3-5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNMULOWUUIQIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1C(=O)[O-])C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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